tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate
Description
tert-Butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate (CAS: 2018251-37-9) is a brominated pyrazole derivative with the molecular formula C10H16BrN3O2 and a molecular weight of 290.16 g/mol. Its structure features a tert-butyl carbamate group attached to a methyl-substituted pyrazole ring bearing a bromine atom at the 4-position. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate due to its reactive bromine atom, which enables cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations .
Properties
IUPAC Name |
tert-butyl N-[(4-bromo-2-methylpyrazol-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN3O2/c1-10(2,3)16-9(15)12-6-8-7(11)5-13-14(8)4/h5H,6H2,1-4H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMRRGKNJJXBLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=NN1C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a brominated pyrazole derivative. One common method involves the use of tert-butyl chloroformate and 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group on the pyrazole ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Formation of various substituted pyrazole derivatives.
Oxidation Reactions: Formation of pyrazole carboxylic acids or aldehydes.
Reduction Reactions: Formation of the corresponding amines.
Scientific Research Applications
Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate involves its interaction with specific molecular targets. The brominated pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The carbamate group may also play a role in the compound’s bioactivity by forming covalent bonds with target proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
tert-Butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate (CAS: 1454848-24-8)
- Key Differences: A cyano (-CN) group at the 5-position of the pyrazole ring replaces the hydrogen atom in the target compound. The carbamate nitrogen is methylated, introducing additional steric hindrance.
- Impact on Properties: Higher boiling point (441.1°C vs. Lower solubility in aqueous media compared to hydroxyl-containing analogs. Used as an intermediate for Lorlatinib, a tyrosine kinase inhibitor .
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0)
- Key Differences :
- A cyclohexyl ring with a hydroxyl group replaces the pyrazole ring.
- Impact on Properties: Enhanced hydrogen-bonding capability improves solubility in polar solvents. Potential for chiral resolution in asymmetric synthesis due to stereogenic centers .
tert-Butyl N-(4-methylpiperidin-4-yl)carbamate (CAS: 163271-08-7)
- Key Differences :
- A piperidine ring with a methyl group replaces the pyrazole system.
- Impact on Properties :
Physical and Chemical Properties Comparison
Critical Analysis of Evidence
- Hydrogen Bonding: The absence of hydrogen-bond donors in the target compound limits its crystallinity compared to hydroxyl-containing analogs, aligning with Etter’s graph set theory ().
- Synthetic Challenges : Steric hindrance from the tert-butyl group in all derivatives necessitates optimized coupling conditions, as demonstrated in ’s use of HATU/DIEA for amide bond formation.
Biological Activity
Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate is a chemical compound that belongs to the class of pyrazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article aims to explore the biological activity of this specific compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 329.2 g/mol. Its structure can be represented as follows:
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives in targeting various cancer types. For example, a series of pyrazole derivatives have demonstrated inhibitory activity against BRAF(V600E), EGFR, and other kinases involved in tumor progression . The incorporation of bromine in the pyrazole ring has been associated with enhanced cytotoxicity against breast cancer cell lines, particularly MDA-MB-231, which is known for its aggressive behavior .
Case Study:
In a study focusing on the combination of pyrazole derivatives with doxorubicin, it was found that certain compounds exhibited a significant synergistic effect, enhancing the overall cytotoxicity against cancer cells . This suggests that this compound could be further explored for its potential in cancer therapy.
Anti-inflammatory Properties
Pyrazole derivatives have also shown promising anti-inflammatory activities. For instance, compounds similar to this compound have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in various cellular models . This positions such compounds as potential candidates for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. The presence of electron-withdrawing groups (like bromine) on the pyrazole ring has been linked to increased potency against specific targets. Additionally, modifications in the side chains can influence solubility and bioavailability, essential factors for therapeutic efficacy .
Research Findings Summary Table
| Biological Activity | Compound | Target/Mechanism | Key Findings |
|---|---|---|---|
| Antitumor | tert-butyl N-[4-bromo... | BRAF(V600E), EGFR | Synergistic effects with doxorubicin; effective against MDA-MB-231 cells |
| Anti-inflammatory | Similar pyrazoles | Cytokine production | Inhibition of TNF-alpha and NO production |
| Antibacterial | Various pyrazoles | Bacterial membranes | Disruption leading to cell lysis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
